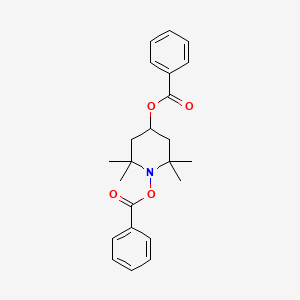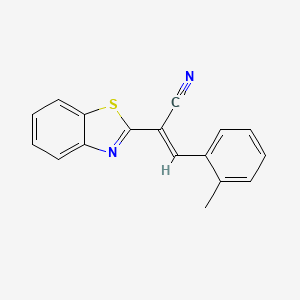![molecular formula C18H15FN4O2 B5397369 N-(3-fluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5397369.png)
N-(3-fluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea, commonly known as FPYU, is a synthetic compound that has been extensively researched for its potential applications in the field of pharmacology. FPYU is a urea derivative that has shown promising results in various scientific studies due to its unique chemical structure and mechanism of action.
Wirkmechanismus
The exact mechanism of action of FPYU is not fully understood, but it is believed to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. FPYU has also been shown to inhibit the activity of several key enzymes involved in inflammation and diabetes, including cyclooxygenase-2 (COX-2) and aldose reductase.
Biochemical and Physiological Effects
FPYU has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, the reduction of oxidative stress, and the modulation of immune function. FPYU has also been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using FPYU in lab experiments is its potent anticancer activity against various cancer cell lines. FPYU is also relatively easy to synthesize and has a low toxicity profile, making it a potentially safe and effective therapeutic agent. However, one of the limitations of using FPYU in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on FPYU, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration methods for FPYU in vivo.
Synthesemethoden
FPYU can be synthesized through a multi-step process involving the reaction of various reagents and solvents. The most commonly used method for the synthesis of FPYU involves the reaction of 3-fluoroaniline with 4-(6-methyl-3-pyridazinyl)phenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with an isocyanate derivative to form FPYU.
Wissenschaftliche Forschungsanwendungen
FPYU has been extensively researched for its potential therapeutic applications, including its use as an anticancer agent, anti-inflammatory agent, and antidiabetic agent. Several studies have shown that FPYU exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-3-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c1-12-5-10-17(23-22-12)25-16-8-6-14(7-9-16)20-18(24)21-15-4-2-3-13(19)11-15/h2-11H,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHIIFVORURZNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[3-(4-allyl-2-methoxyphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5397292.png)
![methyl 4-ethyl-5-methyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5397294.png)
![1,8-diphenylbis[1,2,4]triazolo[3,4-f:4',3'-b]pyridazine](/img/structure/B5397308.png)


![methyl 7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5397332.png)
![2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5397337.png)
![methyl 4-(5-{[4-(acetylamino)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5397343.png)
![2-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5397349.png)
![4-fluoro-3-{[(2-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5397358.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-2-methoxybenzamide](/img/structure/B5397375.png)


![4-(1-{[6-(4,4-dimethylpiperidin-1-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)morpholine](/img/structure/B5397384.png)